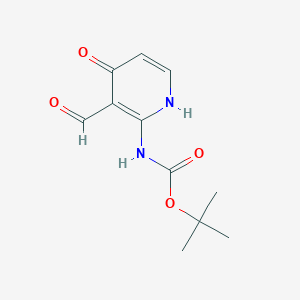

tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

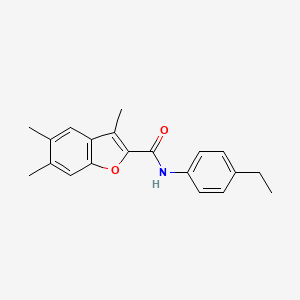

“tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate” is a chemical compound with the molecular formula C11H14N2O4 . It is a derivative of carbamic acid, with a tert-butyl group attached to the nitrogen of the carbamate function .

Molecular Structure Analysis

The molecular structure of “tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate” consists of a pyridine ring with hydroxy and formyl substituents at the 3rd and 4th positions, respectively . The carbamate group is attached to the pyridine ring at the 2nd position .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate” include a molecular weight of 238.24 . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Photocatalyzed Amination and Cascade Reactions

A study by Wang et al. (2022) highlights the application of a similar compound, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, in photocatalyzed amination of o-hydroxyarylenaminones. This process establishes a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. These compounds have significant potential in constructing diverse amino pyrimidines, broadening the applications of photocatalyzed protocols in organic synthesis (Wang et al., 2022).

Synthesis of N-(Boc) Nitrone Equivalents

Research by Guinchard et al. (2005) on tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates illustrates their synthesis from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their behavior as N-(Boc)-protected nitrones. These findings underscore the utility of such compounds as building blocks in organic synthesis, facilitating the creation of N-(Boc)hydroxylamines and expanding the toolkit available for chemical synthesis (Guinchard et al., 2005).

Carbocyclic Analogues of Nucleotides

The synthesis of carbocyclic analogues of 2′-deoxyribonucleotides using tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as an intermediate is reported by Ober et al. (2004). This intermediate is crucial for the enantioselective synthesis of these analogues, showcasing the role of tert-butyl carbamates in nucleotide analogue synthesis (Ober et al., 2004).

Dye-Sensitized Solar Cells

A study on the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells by Boschloo et al. (2006) demonstrates the impact on solar cell performance. Although not directly related to tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate, it provides insight into the broader applications of tert-butylpyridine derivatives in enhancing the efficiency of solar cells (Boschloo et al., 2006).

Propiedades

IUPAC Name |

tert-butyl N-(3-formyl-4-oxo-1H-pyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-9-7(6-14)8(15)4-5-12-9/h4-6H,1-3H3,(H2,12,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGXVGSXEVOWDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=O)C=CN1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[(4-morpholin-4-yloxan-4-yl)methyl]but-2-enamide](/img/structure/B2922387.png)

![1-(2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2922394.png)

![1-(2-Methylphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2922397.png)

![Furo[3,2-b]pyridin-7-amine-HCl](/img/structure/B2922398.png)

![4-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2922403.png)

![4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride](/img/structure/B2922406.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2922408.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide](/img/structure/B2922409.png)